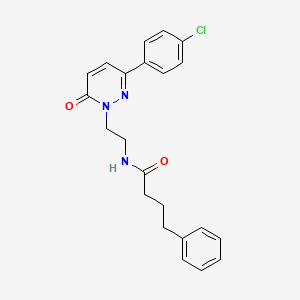![molecular formula C8H16O2 B2848887 [1-(Hydroxymethyl)-3,3-dimethylcyclobutyl]methanol CAS No. 2247107-61-3](/img/structure/B2848887.png)
[1-(Hydroxymethyl)-3,3-dimethylcyclobutyl]methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[1-(Hydroxymethyl)-3,3-dimethylcyclobutyl]methanol: is a chemical compound with the molecular formula C8H16O2. It is characterized by a cyclobutane ring, which is a four-membered carbon ring. Two of the carbon atoms in the ring are substituted with methyl groups (CH3), and the other two carbon atoms are substituted with hydroxymethyl groups (CH2OH) . This compound is a powder at room temperature and has a molecular weight of 144.21 .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of [1-(Hydroxymethyl)-3,3-dimethylcyclobutyl]methanol typically involves the reaction of cyclobutane derivatives with formaldehyde under basic conditions. The hydroxymethyl groups are introduced through a hydroxymethylation reaction, which involves the addition of formaldehyde to the cyclobutane ring .
Industrial Production Methods: it is likely that similar synthetic routes involving hydroxymethylation reactions are employed on a larger scale, with optimization for yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: [1-(Hydroxymethyl)-3,3-dimethylcyclobutyl]methanol can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: It can undergo substitution reactions where the hydroxymethyl groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) are used under appropriate conditions.
Major Products:
Oxidation: Aldehydes, carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted cyclobutane derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Lignin Acidolysis: The γ-hydroxymethyl group in [1-(Hydroxymethyl)-3,3-dimethylcyclobutyl]methanol affects the mechanism of bond cleavage in lignin breakdown and valorization.
Biomass Conversion: Derivatives of this compound, such as 5-Hydroxymethylfurfural (HMF), are key platform chemicals for converting plant biomass into valuable chemicals.
Biology and Medicine:
Methanol as a Fixative: Methanol, related to this compound through its functional group, is used as a fixative in biological studies, emphasizing its role in preserving biological specimens.
Industry:
Wirkmechanismus
Vergleich Mit ähnlichen Verbindungen
Methanol (CH3OH): A simple alcohol used as a solvent and in chemical synthesis.
5-Hydroxymethylfurfural (HMF): A derivative related to the chemical functionality of [1-(Hydroxymethyl)-3,3-dimethylcyclobutyl]methanol, used in biomass conversion.
Uniqueness:
Eigenschaften
IUPAC Name |
[1-(hydroxymethyl)-3,3-dimethylcyclobutyl]methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O2/c1-7(2)3-8(4-7,5-9)6-10/h9-10H,3-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQDKICWIYBCXTB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(C1)(CO)CO)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-[2-(furan-2-yl)-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl]-N'-[2-(morpholin-4-yl)ethyl]ethanediamide](/img/structure/B2848805.png)
![N-(2-(5-benzyl-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-4-(trifluoromethyl)benzamide](/img/structure/B2848807.png)
![6-methyl-1-(thiophen-2-ylmethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B2848808.png)
![2-(2-chlorophenyl)-N-[(oxan-4-yl)(pyridin-3-yl)methyl]acetamide](/img/structure/B2848810.png)


![N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-3-fluorobenzamide](/img/structure/B2848813.png)

![[(2R)-oxetan-2-yl]methanamine](/img/structure/B2848818.png)
![N-(2-(2,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-nitrobenzamide](/img/structure/B2848820.png)




